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molecular formula C4H2F6O2 B057708 2,2,2-Trifluoroethyl trifluoroacetate CAS No. 407-38-5

2,2,2-Trifluoroethyl trifluoroacetate

Cat. No. B057708
M. Wt: 196.05 g/mol
InChI Key: ZKUJOCJJXCPCFS-UHFFFAOYSA-N
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Patent
US04232170

Procedure details

After five cycles similar to the one described above, the gas chromatographic analysis showed only 80% conversion to trifluoroethanol and the catalyst was then regenerated in the following manner. The pressure tube containing the catalyst residue (originally 0.03 mmol) was charged with 20 mg (0.25 mmol) of NaBH(OCH3)3, in a dry box. Tetrahydrofuran (3 ml) was distilled into the tube under vacuum and the solution stirred at room temperature for one hour. The solvent and other volatiles were removed in vacuo and the residue evacuated to dryness. The pressure tube was then charged with toluene (3 ml) and 1.1 gram (5.7 mmols) of ester and the hydrogenation was conducted as described in part (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaBH(OCH3)3
Quantity
20 mg
Type
reactant
Reaction Step Two
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3]>C1(C)C=CC=CC=1>[F:3][C:2]([F:5])([F:4])[C:1]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)O
Step Two
Name
NaBH(OCH3)3
Quantity
20 mg
Type
reactant
Smiles
Step Three
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The pressure tube containing the catalyst residue (originally 0.03 mmol)
DISTILLATION
Type
DISTILLATION
Details
Tetrahydrofuran (3 ml) was distilled into the tube under vacuum
CUSTOM
Type
CUSTOM
Details
The solvent and other volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue evacuated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C(=O)OCC(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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